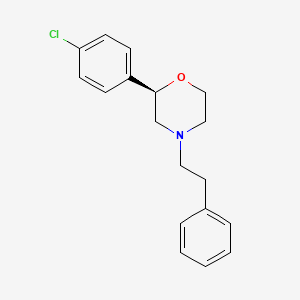
(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 4-chlorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with morpholine under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, other nucleophiles, solvents like ethanol or water.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)piperidine
- (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)tetrahydrofuran
- (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)oxazolidine
Uniqueness
(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine is unique due to its specific structural features, such as the presence of a morpholine ring and the 4-chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 4-chlorophenyl group and a 2-phenylethyl group. Its structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is hypothesized that the compound may act as a ligand for specific neurotransmitter receptors or inhibit certain enzyme activities, leading to modulation of cellular processes. The chlorophenyl and phenylethyl groups enhance binding affinity, which is critical in determining its pharmacological profile.
Antidepressant Effects
Research indicates that morpholine derivatives exhibit potential antidepressant properties. A study demonstrated that similar compounds could influence serotonin and norepinephrine levels, suggesting a possible mechanism for mood regulation .
Antimicrobial Activity
Morpholine derivatives have been investigated for their antimicrobial properties. In vitro studies show that this compound can exhibit activity against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Studies have suggested that morpholine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Case Studies
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of several morpholine derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in animal models compared to controls .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings showed effective inhibition at low concentrations, supporting its potential use in treating infections .
Table 1: Biological Activities of this compound
Properties
CAS No. |
920802-35-3 |
|---|---|
Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m0/s1 |
InChI Key |
GAVAROLJQQDOOL-SFHVURJKSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















